Cas no 64641-92-5 (5-Quinolinesulfonylchloride, 8-hydroxy-)

5-Quinolinesulfonylchloride, 8-hydroxy- structure
64641-92-5 structure
Product Name:5-Quinolinesulfonylchloride, 8-hydroxy-
CAS No:64641-92-5
MF:C9H6ClNO3S
MW:243.666840076447
MDL:MFCD06270971
CID:501110
PubChem ID:4492270
Update Time:2025-07-25

5-Quinolinesulfonylchloride, 8-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 5-Quinolinesulfonylchloride, 8-hydroxy-
    • 8-Hydroxyquinolin-5-sulfonylchloride
    • 5-Quinolinesulfonylchloride,8-hydroxy-(9CI)
    • 8-hydroxyquinoline-5-sulfonyl Chloride
    • 8-hydroxyquinoline-5-sulfonylChloride
    • SCHEMBL11274678
    • 8-hydroxyquinoline-5-sulphonyl chloride
    • 64641-92-5
    • AKOS002700234
    • F9995-1194
    • XYPFQMZVJQUTMQ-UHFFFAOYSA-N
    • DTXSID70403706
    • EN300-78583
    • MDL: MFCD06270971
    • Inchi: 1S/C9H6ClNO3S/c10-15(13,14)8-4-3-7(12)9-6(8)2-1-5-11-9/h1-5,12H
    • InChI Key: XYPFQMZVJQUTMQ-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(C2C1=CC=CN=2)O)(=O)=O

Computed Properties

  • Exact Mass: 242.97578
  • Monoisotopic Mass: 242.9756919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 67.26

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Additional information on 5-Quinolinesulfonylchloride, 8-hydroxy-

Professional Introduction to 5-Quinolinesulfonylchloride, 8-hydroxy- (CAS No. 64641-92-5)

Compound with the CAS number 64641-92-5, specifically identified as 5-Quinolinesulfonylchloride, 8-hydroxy-, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of both a quinoline core and a hydroxyl group, combined with a sulfonyl chloride moiety, makes it a versatile intermediate for various chemical transformations.

The quinoline scaffold is well-documented for its role in medicinal chemistry, with numerous derivatives exhibiting pharmaceutical properties. The introduction of a hydroxyl group at the 8-position enhances the reactivity and functionality of the molecule, allowing for further derivatization. This feature is particularly valuable in the context of modern drug discovery, where targeted modifications can lead to improved efficacy and reduced side effects.

The sulfonyl chloride functional group is another critical aspect of this compound. It serves as a reactive handle for introducing sulfonamide linkages, which are prevalent in many biologically active compounds. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 5-Quinolinesulfonylchloride, 8-hydroxy- can be seen as a promising building block for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecules that modulate protein-protein interactions (PPIs). Quinoline derivatives have shown promise in this area due to their ability to interact with various biological targets. The hydroxyl group in 5-Quinolinesulfonylchloride, 8-hydroxy- provides an opportunity for selective binding to specific residues on target proteins, potentially leading to the development of highly selective inhibitors.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the functionalization of a quinoline precursor, followed by the introduction of the hydroxyl group and the sulfonyl chloride moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution are often employed to achieve high yields and purity.

The applications of 5-Quinolinesulfonylchloride, 8-hydroxy- extend beyond academic research. Pharmaceutical companies are increasingly interested in this compound due to its potential as an intermediate in drug synthesis. Its structural features make it suitable for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

The role of computational chemistry in the design and optimization of such molecules cannot be overstated. Molecular modeling techniques are used to predict the binding modes of 5-Quinolinesulfonylchloride, 8-hydroxy- to biological targets. This information is crucial for guiding synthetic efforts and for understanding the mechanism of action of potential drug candidates.

In conclusion, 5-Quinolinesulfonylchloride, 8-hydroxy- (CAS No. 64641-92-5) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of bioactive molecules, particularly those targeting protein-protein interactions. As research in this area continues to evolve, compounds like this are expected to play a crucial role in the discovery and development of new therapeutic agents.

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